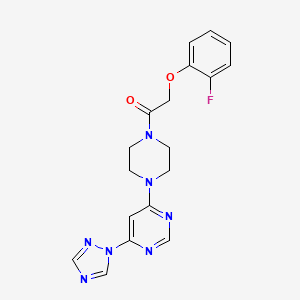![molecular formula C8H14ClNO B2407272 螺[3-氧杂双环[3.1.0]己烷-2,3'-吡咯烷];盐酸盐 CAS No. 2305251-85-6](/img/structure/B2407272.png)
螺[3-氧杂双环[3.1.0]己烷-2,3'-吡咯烷];盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by a bicyclic framework where a pyrrolidine ring is fused with an oxabicyclohexane ring. It is typically found as a white crystalline powder that is soluble in water and ethanol.
科学研究应用
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry.
Biology: The compound has been studied for its potential antiproliferative activity against various cancer cell lines.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of antitumor agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride often involves a three-component organocatalytic reaction. This process includes the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. Azomethine ylides are generated via the condensation of aromatic compounds such as isatins and acenaphthenequinone with benzylamines . The reaction conditions typically involve the use of bifunctional squaramide-based organocatalysts, which facilitate the formation of the spiro-fused cyclopropapyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.
化学反应分析
Types of Reactions
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to influence the cell cycle and reduce the viability of transformed cells by disrupting the actin cytoskeleton . This disruption leads to a decrease in cell motility and induces apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Spiro[3-azabicyclo[3.1.0]hexane]oxindoles: These compounds share a similar spirocyclic structure and have been studied for their antitumor properties.
Spiro[3-azabicyclo[3.1.0]hexane] derivatives: These derivatives are synthesized via similar cycloaddition reactions and exhibit comparable biological activities.
Uniqueness
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is unique due to its specific oxabicyclohexane ring fused with a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-9-5-8(1)7-3-6(7)4-10-8;/h6-7,9H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPQTKINUSBHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3CC3CO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({Amino[(3-methoxybenzyl)sulfanyl]methylene}amino)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine](/img/structure/B2407189.png)




![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)





![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2407210.png)
